molecular formula C10H12N2O3 B13434265 Allobarbital-d10

Allobarbital-d10

Cat. No.: B13434265
M. Wt: 218.27 g/mol
InChI Key: FDQGNLOWMMVRQL-URTNXKOFSA-N
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Description

Allobarbital-d10, also known as 5,5-Diallylbarbituric acid-d10, is a deuterated form of allobarbital. It is a barbiturate derivative that has been used primarily in scientific research. The compound is labeled with deuterium, which makes it useful in various analytical and research applications, particularly in the field of neurology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allobarbital-d10 involves the incorporation of deuterium into the allobarbital molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of diethyl malonate with allyl bromide in the presence of a base to form diallylmalonic acid. This intermediate is then cyclized with urea in the presence of a deuterated solvent to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium into the final product. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Allobarbital-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce reduced barbiturates. Substitution reactions can result in various substituted derivatives of this compound .

Scientific Research Applications

Allobarbital-d10 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the study of barbiturates.

    Biology: Employed in biological studies to investigate the metabolism and effects of barbiturates.

    Medicine: Utilized in pharmacological research to understand the action of barbiturates on the central nervous system.

    Industry: Applied in the development of new drugs and therapeutic agents.

Mechanism of Action

Allobarbital-d10, like other barbiturates, exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to a sedative and anticonvulsant effect. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking and analysis in research studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications where precise tracking and analysis are required. This labeling provides an advantage over non-deuterated compounds in studies involving metabolic pathways and pharmacokinetics .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

218.27 g/mol

IUPAC Name

5,5-bis(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H12N2O3/c1-3-5-10(6-4-2)7(13)11-9(15)12-8(10)14/h3-4H,1-2,5-6H2,(H2,11,12,13,14,15)/i1D2,2D2,3D,4D,5D2,6D2

InChI Key

FDQGNLOWMMVRQL-URTNXKOFSA-N

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C([2H])([2H])C(=C([2H])[2H])[2H])[2H]

Canonical SMILES

C=CCC1(C(=O)NC(=O)NC1=O)CC=C

Origin of Product

United States

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